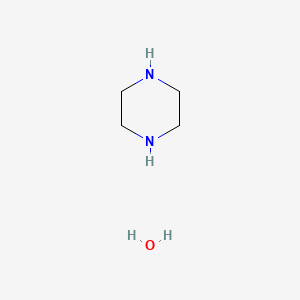
Piperazine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives are significant in the rational design of drugs, showing potential in a wide range of therapeutic applications. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and cardio protectors, among others. Adjustments to the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. This flexibility makes piperazine a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic factors (Rathi, Syed, Shin, & Patel, 2016).
Piperazine in Anthelmintic Applications
Piperazine has been identified as a potent anthelmintic agent. A study demonstrates its efficacy in treating threadworm infestations in children, highlighting its role in this specific therapeutic area. The research indicates that piperazine's anthelmintic properties were a recent discovery, following initial uses for conditions like gout and rheumatism (Davies, Forrest, Hartley, & Petrow, 1954).
Neurological Implications
While primarily investigated for its anthelmintic properties, piperazine has also been noted for neurological effects in certain circumstances. These effects are reversible upon discontinuation of the drug, and are typically observed in cases of overdose or specific physiological conditions (Neau, Rogez, Boissonnot, Simmat, Gil, & Lefévre, 1984).
Piperazine in Flame Retardants
Another application of piperazine derivatives is in flame retardant solutions for cotton fabric. Research into the thermal decomposition of cotton fabric treated with piperazine-phosphonates shows significant potential for these compounds in enhancing fire resistance (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
Piperazine in Molecular Synthesis
Piperazine-based ligands and metal complexes are used in diverse applications, ranging from catalysis to biological systems. The versatility of piperazine, especially when substituted on the nitrogen atom, allows for a wide array of applications in pharmacology, catalysis, and metal-organic frameworks (Kant & Maji, 2020).
Piperazine in Carbon Dioxide Capture
Piperazine is also studied for its application in post-combustion carbon dioxide capture. Research into disubstituted piperazines suggests that their electronic and steric effects are significant in enhancing the process of CO2 absorption, potentially improving the efficiency of carbon capture technologies (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).
Propriétés
Numéro CAS |
16832-43-2 |
|---|---|
Nom du produit |
Piperazine hydrate |
Formule moléculaire |
C4H12N2O |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
piperazine;hydrate |
InChI |
InChI=1S/C4H10N2.H2O/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H2 |
Clé InChI |
JRRBJSPQEVZLPI-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.O |
SMILES canonique |
C1CNCCN1.O |
Autres numéros CAS |
16832-43-2 |
Numéros CAS associés |
110-85-0 (Parent) |
Synonymes |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



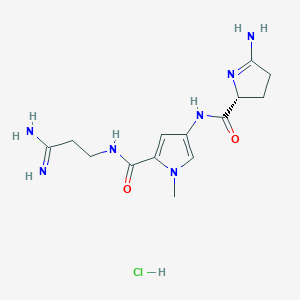
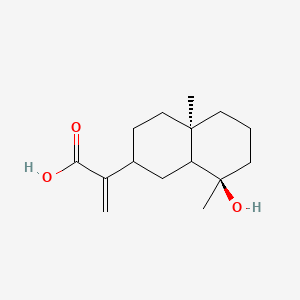
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)
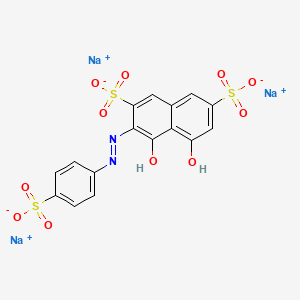
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)
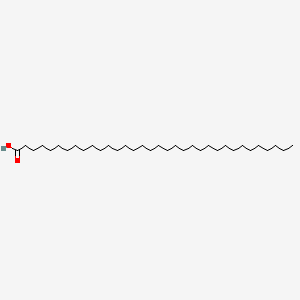
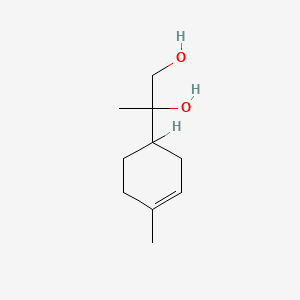
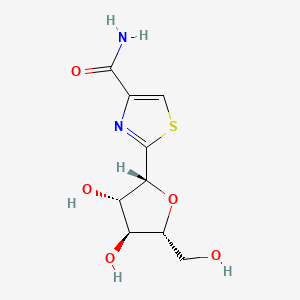
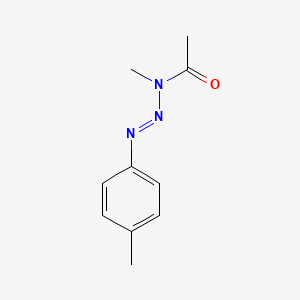
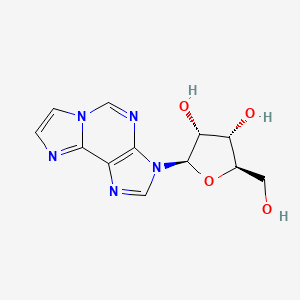
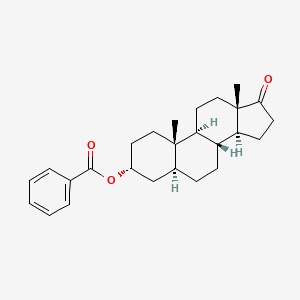
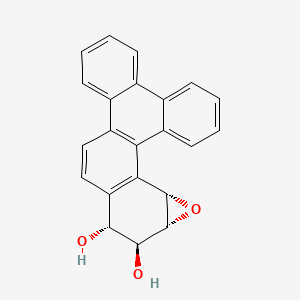
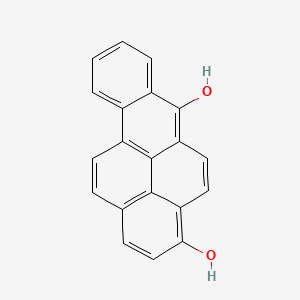
![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)